

A Comprehensive Technical Guide to Ethyl Stearate-d35 for Researchers

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Compound of Interest		
Compound Name:	Ethyl stearate-d35	
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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the commercial availability and technical specifications of **Ethyl stearate-d35**. This deuterated internal standard is crucial for quantitative analyses in various research applications, particularly in mass spectrometry-based studies.

Commercial Availability and Key Specifications

Ethyl stearate-d35 is a deuterated analog of ethyl stearate, where 35 hydrogen atoms on the stearic acid backbone have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications, allowing for precise quantification of its non-deuterated counterpart and related fatty acid ethyl esters (FAEEs).

Several commercial suppliers offer **Ethyl stearate-d35**, also known by its synonym, Ethyl octadecanoate-d35. The following table summarizes the key quantitative data available from various suppliers.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity (atom % D)	Chemical Purity
C/D/N Isotopes Inc.	Ethyl Octadecan oate-d35 (Ethyl Stearate)	1219795- 49-9	CD3(CD2) 16COOCH 2CH3	347.75	99	≥98%
CymitQuim ica	Ethyl Octadecan oate-d35	1219795- 49-9	CD3(CD2) 16COOCH 2CH3	347.52	99	Not specified
LGC Standards	Ethyl Octadecan oate-d35	1219795- 49-9	C20D35H5 O2	347.75	99	min 98%
MedChem Express	Ethyl stearate- d35	1219795- 49-9	C20H5D35O	347.75	Not specified	Not specified

Experimental Protocols: Application as an Internal Standard

Ethyl stearate-d35 is primarily utilized as an internal standard in the quantitative analysis of FAEEs, which are recognized as biomarkers for alcohol consumption.[1][2][3] The following provides a generalized experimental protocol based on methodologies described in the scientific literature for the analysis of FAEEs in biological matrices.

Objective: To quantify the concentration of ethyl stearate and other FAEEs in a biological sample (e.g., plasma, meconium) using GC-MS or LC-MS/MS with **Ethyl stearate-d35** as an internal standard.

Materials:

Biological sample (e.g., plasma, meconium)



- Ethyl stearate-d35 solution of a known concentration (internal standard)
- Organic solvents (e.g., hexane, acetone)
- Solid-phase extraction (SPE) cartridges (e.g., amino-propyl silica)
- GC-MS or LC-MS/MS system

Procedure:

- Sample Preparation:
 - To a known volume or weight of the biological sample, add a precise volume of the Ethyl stearate-d35 internal standard solution.
 - Perform lipid extraction using appropriate organic solvents. For example, acetone precipitation followed by hexane extraction is a common method for plasma samples.[1]
- Purification:
 - The lipid extract is then purified to isolate the FAEEs. This is often achieved using solidphase extraction (SPE) with amino-propyl silica cartridges.[1]
- Analysis by GC-MS or LC-MS/MS:
 - The purified FAEE fraction is concentrated and reconstituted in a suitable solvent for injection into the chromatography system.
 - For GC-MS: A nonpolar capillary column, such as one coated with dimethylpolysiloxane, is typically used for separation.[1] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the target FAEEs and the deuterated internal standard.
 - For LC-MS/MS: Reversed-phase chromatography is commonly employed for separation.
 The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]
- Quantification:



- A calibration curve is generated using known concentrations of the non-deuterated FAEE standards spiked with the same concentration of the Ethyl stearate-d35 internal standard.
- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create the calibration curve.
- The concentration of the FAEEs in the biological sample is then determined by comparing the peak area ratio from the sample to the calibration curve.

Logical Workflow for FAEE Analysis

The following diagram illustrates the general workflow for the quantification of fatty acid ethyl esters using a deuterated internal standard.



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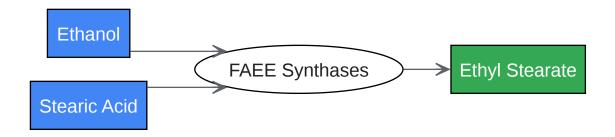
Caption: General workflow for the quantification of FAEEs using a deuterated internal standard.

Signaling Pathways

Currently, there is limited direct evidence of Ethyl stearate being involved in specific signaling pathways. Its primary significance in a biological context is as a fatty acid ethyl ester, a class of molecules formed non-oxidatively from ethanol and endogenous fatty acids. These molecules are primarily considered biomarkers of alcohol intake. However, some studies suggest that FAEEs themselves can have biological effects, though specific signaling cascades are not well-defined.

The formation of FAEEs is an enzymatic process. The logical relationship for its synthesis is depicted below.





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Caption: Enzymatic synthesis of Ethyl Stearate from ethanol and stearic acid.

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References

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